7-Isopropylindolin-2-one
Overview
Description
7-Isopropylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of an indole ring with an isopropyl group at the seventh position and a ketone group at the second position.
Mechanism of Action
Target of Action
The primary target of 7-Isopropylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, making it a key target for many antibacterial agents .
Mode of Action
This compound interacts with its target, topoisomerase IV, by inhibiting the process of DNA decatenation . This action is comparable to the effect of ciprofloxacin, a known inhibitor of this enzyme . Furthermore, this compound exhibits a dual mode of action: first, the direct inhibition of topoisomerase IV, and second, the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication due to its interaction with topoisomerase IV . The inhibition of this enzyme disrupts the normal process of DNA replication, affecting the growth and multiplication of cells .
Pharmacokinetics
It is known that this compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .
Result of Action
The result of this compound’s action is the disruption of DNA replication due to the inhibition of topoisomerase IV . This leads to DNA damage and the creation of damaging reactive species, which can cause cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation of this compound . More research is needed to fully understand how different environmental conditions can influence the action, efficacy, and stability of this compound.
Preparation Methods
The synthesis of 7-Isopropylindolin-2-one can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines with appropriate functional groups. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some classical methods used for the preparation of indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cyclization strategies, which provide high yields and selectivity .
Chemical Reactions Analysis
7-Isopropylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted indole derivatives.
Scientific Research Applications
7-Isopropylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
7-Isopropylindolin-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
7-propan-2-yl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-5-3-4-8-6-10(13)12-11(8)9/h3-5,7H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMOCJMXEZUKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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